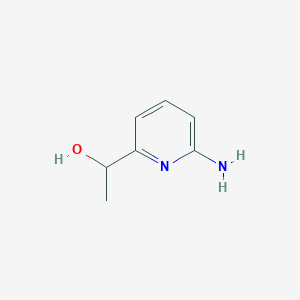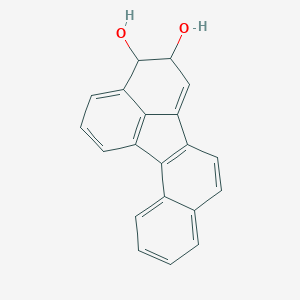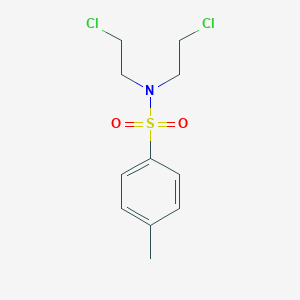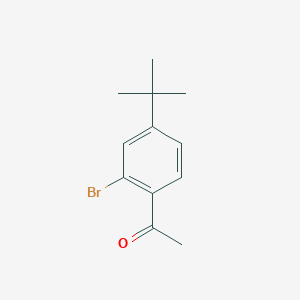
Tarasaponin VII
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tarasaponin VII” is a complex organic molecule with multiple hydroxyl groups and a polycyclic structure
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Its polycyclic structure and multiple hydroxyl groups suggest that it could interact with various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
Target of Action
Tarasaponin VII, also known as Paris saponin VII, primarily targets the Akt/MAPK pathway . This pathway plays a crucial role in cell survival and proliferation, and its dysregulation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets by inducing apoptosis, a process of programmed cell death . It achieves this by regulating the Akt/MAPK pathway . This regulation leads to changes in the survival and proliferation of cells, particularly cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits many signaling pathways such as the PI3K/AKT pathway , AKT/MAPK pathway , EGFR/PI3K/AKT pathway , PI3K/AKT/mTOR pathway , and RNF6/AKT/mTOR pathway . These pathways are critical for cell survival and proliferation, and their inhibition can lead to cytotoxic activities on various cancer cell lines .
Pharmacokinetics
Saponins, in general, are known to have low bioavailability and short half-life, resulting in fluctuating plasma concentrations . Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . By regulating the Akt/MAPK pathway, it triggers programmed cell death, leading to cytotoxic activities on various cancer cell lines . This can result in the inhibition of cancer cell proliferation and survival .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, high light intensity has been shown to promote the synthesis of Paris saponin VII in leaves through increased availability of substrates for saponin synthesis, protection of leaves from high light damage through enhanced saponin synthesis, and enhanced compartmentalization of saponins within the leaves . This suggests that environmental conditions can significantly impact the action, efficacy, and stability of this compound .
Biochemische Analyse
Biochemical Properties
Tarasaponin VII plays vital roles in the inhibition of many signaling pathways such as PI3K/AKT pathway, AKT/MAPK pathway, EGFR/PI3K/AKT pathway, PI3K/AKT/mTOR pathway, and RNF6/AKT/mTOR pathway . It interacts with multiple proteins, including MST2, MOB1, and LATS1, in an MST2-dependent sequential activation cascade .
Cellular Effects
This compound has been shown to inhibit the proliferation of various cancer cell lines, including MDA-MB-231, MDA-MB-436, and MCF-7 . It induces caspase-dependent apoptosis and autophagy in these cell lines . It also influences cell function by decreasing the expression and nuclear translocation of Yes-associated protein (YAP), a downstream transcriptional effector in the Hippo signaling pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It directly binds to the MST2-MOB1-LATS1 ternary complex, promoting the binding of LATS1 with MST2 and MOB1, and activating LATS1 in the BC cell lines . This leads to decreased expression and nuclear translocation of YAP, attenuating autophagy .
Temporal Effects in Laboratory Settings
It has been shown to significantly suppress tumor growth in mice bearing MDA-MB-231 cell xenografts when administered at a dosage of 1.5 mg/kg, four times per week, for four weeks .
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress tumor growth in a dosage-dependent manner
Metabolic Pathways
It has been shown to inhibit and target a number of cell survival pathways .
Transport and Distribution
It has been shown to decrease the expression and nuclear translocation of YAP, suggesting it may influence protein localization within cells .
Subcellular Localization
It has been shown to decrease the expression and nuclear translocation of YAP, suggesting it may influence protein localization within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of glycosidic bonds and the construction of the polycyclic core. Typical reaction conditions may include the use of protecting groups to selectively react different hydroxyl groups, as well as the use of catalysts to facilitate the formation of the polycyclic structure.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This may include the use of flow chemistry techniques and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (Sodium borohydride) for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or ethers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other polycyclic molecules with multiple hydroxyl groups, such as certain steroids or terpenes.
Uniqueness
What sets this compound apart is its unique combination of a polycyclic core with multiple glycosidic linkages. This structure may confer unique properties, such as enhanced stability or specific biological activity.
Eigenschaften
CAS-Nummer |
144118-18-3 |
|---|---|
Molekularformel |
C52H84O21 |
Molekulargewicht |
1045.2 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C52H84O21/c1-47(2)14-16-52(46(65)73-44-39(64)36(61)34(59)28(20-54)69-44)17-15-50(6)23(24(52)18-47)8-9-30-49(5)12-11-31(48(3,4)29(49)10-13-51(30,50)7)70-45-41(72-42-37(62)32(57)25(55)21-66-42)40(26(56)22-67-45)71-43-38(63)35(60)33(58)27(19-53)68-43/h8,24-45,53-64H,9-22H2,1-7H3/t24-,25-,26+,27-,28-,29?,30-,31+,32+,33-,34-,35+,36+,37-,38-,39-,40+,41-,42+,43-,44+,45+,49+,50-,51-,52+/m1/s1 |
InChI-Schlüssel |
MLIQJRVPWRKGIO-BIRDKCKZSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Isomerische SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Synonyme |
elatoside F oleanolic acid 3-O-(xylopyranosyl(1-2))(glucopyranosyl(1-3))arabinopyranoside, 28-O-glucopyranosyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methyl-1H-indol-3-yl]methyl]-3-methoxy-benzoic Acid Methyl Ester](/img/structure/B122691.png)

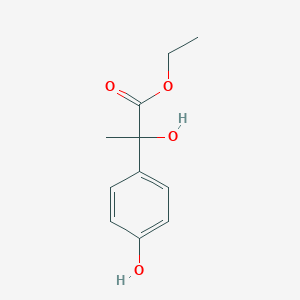

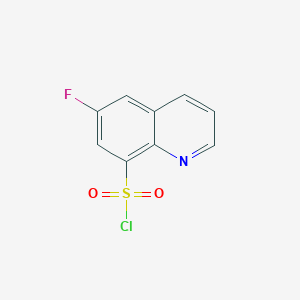
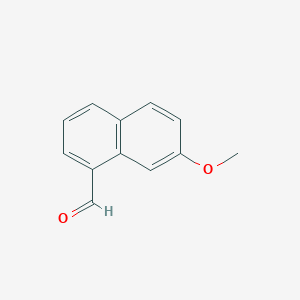
![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)
